molecular formula C21H11F2NO3 B2588773 N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4-difluorobenzamide CAS No. 313537-72-3

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4-difluorobenzamide

Cat. No. B2588773
M. Wt: 363.32
InChI Key: PIJDDFNRAKZHOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4-difluorobenzamide” involves reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . The synthesized target compound was fully characterized by various spectroscopic methods .


Molecular Structure Analysis

The molecular structure of “N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4-difluorobenzamide” was characterized by various spectroscopic methods such as 1H-NMR, 13C-NMR, IR, and GC-MS .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4-difluorobenzamide” include the reaction of N,N '-disubstituted thioureas with α-bromo ketones . This provides access to various N-substituted 2-iminothiazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4-difluorobenzamide” were analyzed using various spectroscopic methods . The compound was obtained as a yellow solid .

Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis and characterization of anthracene derivatives, highlighting their potential in chemical reactions and material science. For instance, N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide has been synthesized and characterized, showcasing its potential for metal-catalyzed C-H bond functionalization reactions due to its N,O-bidentate directing group properties (Al Mamari & Al Sheidi, 2020).

Biological Activity

Several studies have demonstrated the antimicrobial and antifungal properties of anthracene derivatives. For example, amino-acid derivatives of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide showed antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis, suggesting their potential for antitumor and antioxidant applications (Zvarich et al., 2014).

Antiproliferative and Antitumor Activities

Novel benzylidene-9(10H)-anthracenones have been synthesized and evaluated for their antiproliferative activity, displaying significant potential as antimitotic agents that inhibit tubulin polymerization. These findings suggest their utility in cancer treatment due to their ability to induce cell cycle arrest and apoptosis in tumor cells (Prinz et al., 2003).

Antihyperlipidemic Potential

Research on 5-fluoro-N-(9,10-dihydro-9,10-dioxoanthracen-8-yl)-1H-indole-2-carboxamides demonstrated significant antihyperlipidemic effects in hyperlipidemic rats, indicating their potential for treating cardiovascular diseases and contributing to their cardioprotective and antiatherosclerotic roles (Shattat et al., 2013).

Future Directions

The “N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4-difluorobenzamide” compound, due to its unique properties, holds promise for further exploration. Its potential suitability for metal-catalyzed C-H bond functionalization reactions makes it a promising candidate for future studies .

properties

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11F2NO3/c22-15-9-8-11(10-16(15)23)21(27)24-17-7-3-6-14-18(17)20(26)13-5-2-1-4-12(13)19(14)25/h1-10H,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJDDFNRAKZHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4-difluorobenzamide

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